molecular formula C16H23N5O3S B2481115 3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2308048-87-3

3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2481115
CAS RN: 2308048-87-3
M. Wt: 365.45
InChI Key: CQPXIAQONDMVAI-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring with two nitrogen atoms at positions 1 and 2, and the rest carbon atoms. They are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methyl group at the 6-position, and the attachment of the 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy group at the 3-position. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a piperidine ring, and a pyrazole ring. The piperidine and pyrazole rings are attached to the pyridazine ring via a methoxy group and a sulfonyl group, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine, piperidine, and pyrazole rings, as well as the sulfonyl and methoxy groups. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

  • Anticancer Evaluation: A series of polyfunctional substituted 1,3-thiazoles, sharing a structural similarity with the queried compound, particularly in the presence of a piperazine substituent and dimethylpyrazole structural fragment, has demonstrated significant anticancer activity. The compounds were tested across various cancer cell lines including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The most effective compounds in this series showcased substantial inhibitory effects, indicating the therapeutic potential of such structures in cancer treatment (Turov, 2020).

Molecular Structure and Bioactivity

  • Sulfonamide Derivatives of Heterocyclic Compounds: The queried compound is a sulfonamide derivative, a category known for its significance in biochemical processes as inhibitors of human carbonic anhydrases. The presence of heterocyclic systems, similar to the structure of the queried compound, amplifies the binding affinity to the active sites of carbonic anhydrases, thereby inhibiting their activity. This highlights the importance of developing sulfonamide derivatives with polynuclear heterocyclic compounds for their potential biological activities (Komshina et al., 2020).

Material Chemistry and Molecular Interactions

  • Triazine Derivatives Incorporating Pyrazole/Piperidine Moieties: Triazine derivatives, which incorporate moieties such as pyrazole and piperidine, similar to the queried compound, have been synthesized and studied. The molecular structures were investigated using X-ray crystallography, and the intermolecular interactions were analyzed. Such studies are crucial for understanding the properties and potential applications of these molecules in various scientific fields (Shawish et al., 2021).

Future Directions

The study of pyridazine derivatives is an active area of research, due to their potential biological activities. Future research could involve the synthesis of this compound and the investigation of its biological activity .

properties

IUPAC Name

3-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11-4-5-15(20-17-11)24-10-14-6-8-21(9-7-14)25(22,23)16-12(2)18-19-13(16)3/h4-5,14H,6-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPXIAQONDMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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